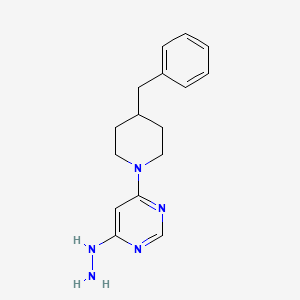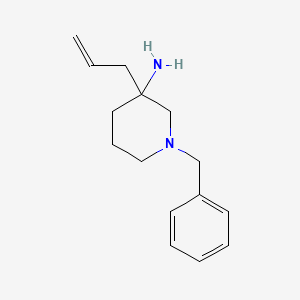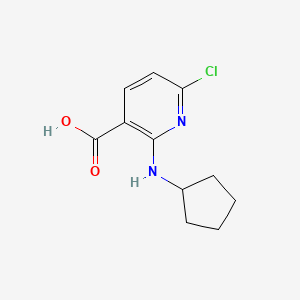
6-Chloro-2-(cyclopentylamino)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(cyclopentylamino)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H13ClN2O2. It is a derivative of pyridinecarboxylic acid, characterized by the presence of a chlorine atom at the 6th position, a cyclopentylamino group at the 2nd position, and a carboxylic acid group at the 3rd position.
Méthodes De Préparation
The synthesis of 6-Chloro-2-(cyclopentylamino)pyridine-3-carboxylic acid typically involves several steps, including the introduction of the chlorine atom, the cyclopentylamino group, and the carboxylic acid group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
6-Chloro-2-(cyclopentylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
6-Chloro-2-(cyclopentylamino)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(cyclopentylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the cyclopentylamino group can influence the compound’s binding affinity and specificity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparaison Avec Des Composés Similaires
6-Chloro-2-(cyclopentylamino)pyridine-3-carboxylic acid can be compared with other pyridinecarboxylic acid derivatives, such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid) These compounds share a similar pyridinecarboxylic acid core but differ in the position and nature of their substituents. The unique combination of the chlorine atom and the cyclopentylamino group in this compound distinguishes it from these similar compounds and contributes to its specific properties and applications .
Propriétés
Formule moléculaire |
C11H13ClN2O2 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
6-chloro-2-(cyclopentylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-6-5-8(11(15)16)10(14-9)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,13,14)(H,15,16) |
Clé InChI |
MFDWUARAJOECKT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC2=C(C=CC(=N2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13879009.png)
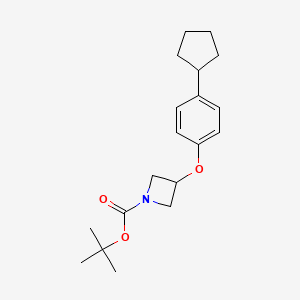
![6-[(4-Methoxyphenyl)methylamino]-2-methylpyrimidine-4-carbonitrile](/img/structure/B13879018.png)
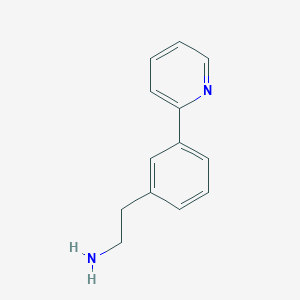
![2-(4-Bromophenyl)furo[3,2-b]pyridine](/img/structure/B13879046.png)

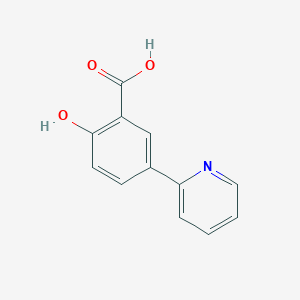
![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)
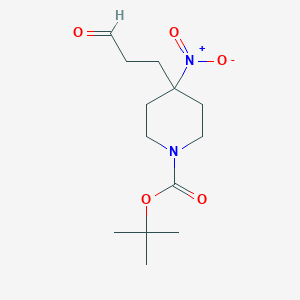
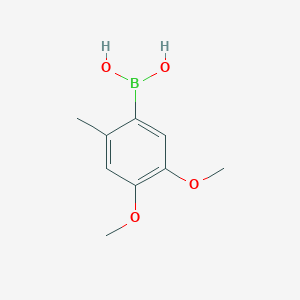
![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)
